molecular formula C9H10OSe B028656 2-Phenylselanyl-prop-2-EN-1-OL CAS No. 104828-93-5

2-Phenylselanyl-prop-2-EN-1-OL

Cat. No.: B028656
CAS No.: 104828-93-5
M. Wt: 213.15 g/mol
InChI Key: CDZYXAWHBQNXLG-UHFFFAOYSA-N
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Description

2-Phenylselanyl-prop-2-EN-1-OL is an organic compound with the molecular formula C9H10OSe It is characterized by the presence of a phenylselanyl group attached to a prop-2-en-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylselanyl-prop-2-EN-1-OL can be synthesized through the hydroselenation of 2-alkyn-1-ol derivatives with diphenyl diselenide. This reaction is typically promoted by indium(I) iodide, which facilitates the chemio-, regio-, and stereoselective addition of the selenol group to the alkyne, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process generally involves standard organic synthesis techniques. These may include the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenylselanyl-prop-2-EN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenyl group to a selenol or other reduced forms.

    Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like thiols or amines.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenol or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Phenylselanyl-prop-2-EN-1-OL has several applications in scientific research, including:

    Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of novel materials and compounds with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenylselanyl-prop-2-EN-1-OL involves its interaction with molecular targets through the selenium atom. The compound can undergo redox reactions, influencing cellular oxidative stress levels. It may also interact with specific enzymes or proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylselanyl-ethanol: Similar structure but with an ethyl backbone instead of a prop-2-en-1-ol backbone.

    2-Phenylselanyl-propanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.

    2-Phenylselanyl-acetaldehyde: Contains an aldehyde group instead of a hydroxyl group.

Uniqueness

2-Phenylselanyl-prop-2-EN-1-OL is unique due to its prop-2-en-1-ol backbone, which provides distinct reactivity and potential applications compared to its similar compounds. The presence of the phenylselanyl group also imparts unique chemical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-phenylselanylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OSe/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,10H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZYXAWHBQNXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)[Se]C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542713
Record name 2-(Phenylselanyl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104828-93-5
Record name 2-(Phenylselanyl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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